Tolpronine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Tolpronine hydrochloride involves several steps. The initial raw material, L-proline, reacts with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran or 1,4-dioxane . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods often involve wet granulation and compression techniques to formulate this compound into film-coated tablets .
Chemical Reactions Analysis
Tolpronine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium and calcium channels blockers . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of sodium channels blockers, this compound can form water-soluble mixed disulfide complexes .
Scientific Research Applications
Tolpronine hydrochloride has a wide range of scientific research applications. It is used in pharmaceutical testing as a reference standard for analytical development, method validation, and stability testing . In biology and medicine, it is used to study the effects of muscle relaxants and their mechanisms of action . Additionally, this compound is used in the development of sustained-release formulations for oral drug delivery .
Mechanism of Action
The precise mechanism of action of Tolpronine hydrochloride is not completely understood. it is known to block sodium and calcium channels, which are essential for nerve signal transmission . This blocking action results in muscle relaxation and pain relief. This compound has a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Tolpronine hydrochloride is similar to other muscle relaxants such as Tolperisone and Tiopronin . it is unique in its specific blocking action on sodium and calcium channels and its high affinity for nervous system tissue . Other similar compounds include Procaine hydrochloride, which is used as a local anesthetic .
Properties
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-7-3-4-8-15(13)18-12-14(17)11-16-9-5-2-6-10-16;/h2-5,7-8,14,17H,6,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNVWYGFIUFKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCC=CC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50987079 |
Source
|
Record name | 1-(3,6-Dihydropyridin-1(2H)-yl)-3-(2-methylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50987079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6775-25-3 |
Source
|
Record name | Tolpronine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,6-Dihydropyridin-1(2H)-yl)-3-(2-methylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50987079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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